

# Spectroscopic Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

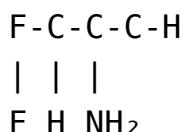
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,1,1-Trifluoropropan-2-amine*

Cat. No.: B128076

[Get Quote](#)


For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, **1,1,1-Trifluoropropan-2-amine**. The information herein is intended to support identification, characterization, and quality control in research and development settings. The data presented is a consolidation of predicted values based on analogous compounds and fundamental spectroscopic principles, owing to the absence of a complete, publicly available experimental dataset for this specific molecule.

## Molecular Structure and Properties

- IUPAC Name: **1,1,1-Trifluoropropan-2-amine**
- Synonyms: 2-Amino-1,1,1-trifluoropropane, Trifluoroisopropylamine
- CAS Number: 421-49-8
- Molecular Formula: C<sub>3</sub>H<sub>6</sub>F<sub>3</sub>N
- Molecular Weight: 113.08 g/mol [1]
- Structure:





## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1,1-Trifluoropropan-2-amine**.

### <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data

| Chemical Shift ( $\delta$ ) (ppm) | Multiplicity                              | Integration | Assignment      | Predicted Coupling Constants (J) in Hz                                                         |
|-----------------------------------|-------------------------------------------|-------------|-----------------|------------------------------------------------------------------------------------------------|
| ~ 3.5 - 3.8                       | Quartet of Doublets (qd) or Multiplet (m) | 1H          | CH              | $^3\text{JHH} \approx 6\text{-}7 \text{ Hz}$ ,<br>$^3\text{JHF} \approx 7\text{-}8 \text{ Hz}$ |
| ~ 1.5 - 1.8                       | Broad Singlet (br s)                      | 2H          | NH <sub>2</sub> | -                                                                                              |
| ~ 1.2 - 1.4                       | Doublet (d)                               | 3H          | CH <sub>3</sub> | $^3\text{JHH} \approx 6\text{-}7 \text{ Hz}$                                                   |

Note: The chemical shift of the NH<sub>2</sub> protons can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ ) (ppm) | Multiplicity (in $^1\text{H}$ -coupled spectrum) | Assignment    | Predicted Coupling Constants (J) in Hz           |
|-----------------------------------|--------------------------------------------------|---------------|--------------------------------------------------|
| ~ 125 - 128                       | Quartet (q)                                      | $\text{CF}_3$ | $^1\text{JCF} \approx 280\text{-}285 \text{ Hz}$ |
| ~ 50 - 55                         | Quartet of Doublets (qd)                         | $\text{CH}$   | $^2\text{JCF} \approx 30\text{-}35 \text{ Hz}$   |
| ~ 15 - 20                         | Quartet (q)                                      | $\text{CH}_3$ | $^3\text{JCF} \approx 1\text{-}2 \text{ Hz}$     |

## $^{19}\text{F}$ NMR Spectroscopy

Table 3: Predicted  $^{19}\text{F}$  NMR Data

| Chemical Shift ( $\delta$ ) (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz       |
|-----------------------------------|--------------|----------------------------------------------|
| ~ -74 to -78                      | Doublet (d)  | $^3\text{JFH} \approx 7\text{-}8 \text{ Hz}$ |

Note: The chemical shift is referenced to  $\text{CFCl}_3$  at 0 ppm.

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                              |
|---------------------------------|-----------|-----------------------------------------|
| 3300 - 3400                     | Medium    | N-H symmetric and asymmetric stretching |
| 2850 - 3000                     | Medium    | C-H stretching                          |
| 1590 - 1650                     | Medium    | N-H bending (scissoring)                |
| 1100 - 1350                     | Strong    | C-F stretching                          |
| 1000 - 1200                     | Medium    | C-N stretching                          |

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion                       | Comments                                                                                                       |
|-----|----------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| 113 | $[\text{C}_3\text{H}_6\text{F}_3\text{N}]^+$ | Molecular ion ( $\text{M}^+$ )                                                                                 |
| 98  | $[\text{C}_2\text{H}_3\text{F}_3\text{N}]^+$ | Loss of a methyl radical ( $\bullet\text{CH}_3$ ) via alpha-cleavage. This is expected to be a major fragment. |
| 44  | $[\text{C}_2\text{H}_6\text{N}]^+$           | Loss of a trifluoromethyl radical ( $\bullet\text{CF}_3$ ).                                                    |

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile, fluorinated amine such as **1,1,1-Trifluoropropan-2-amine**.

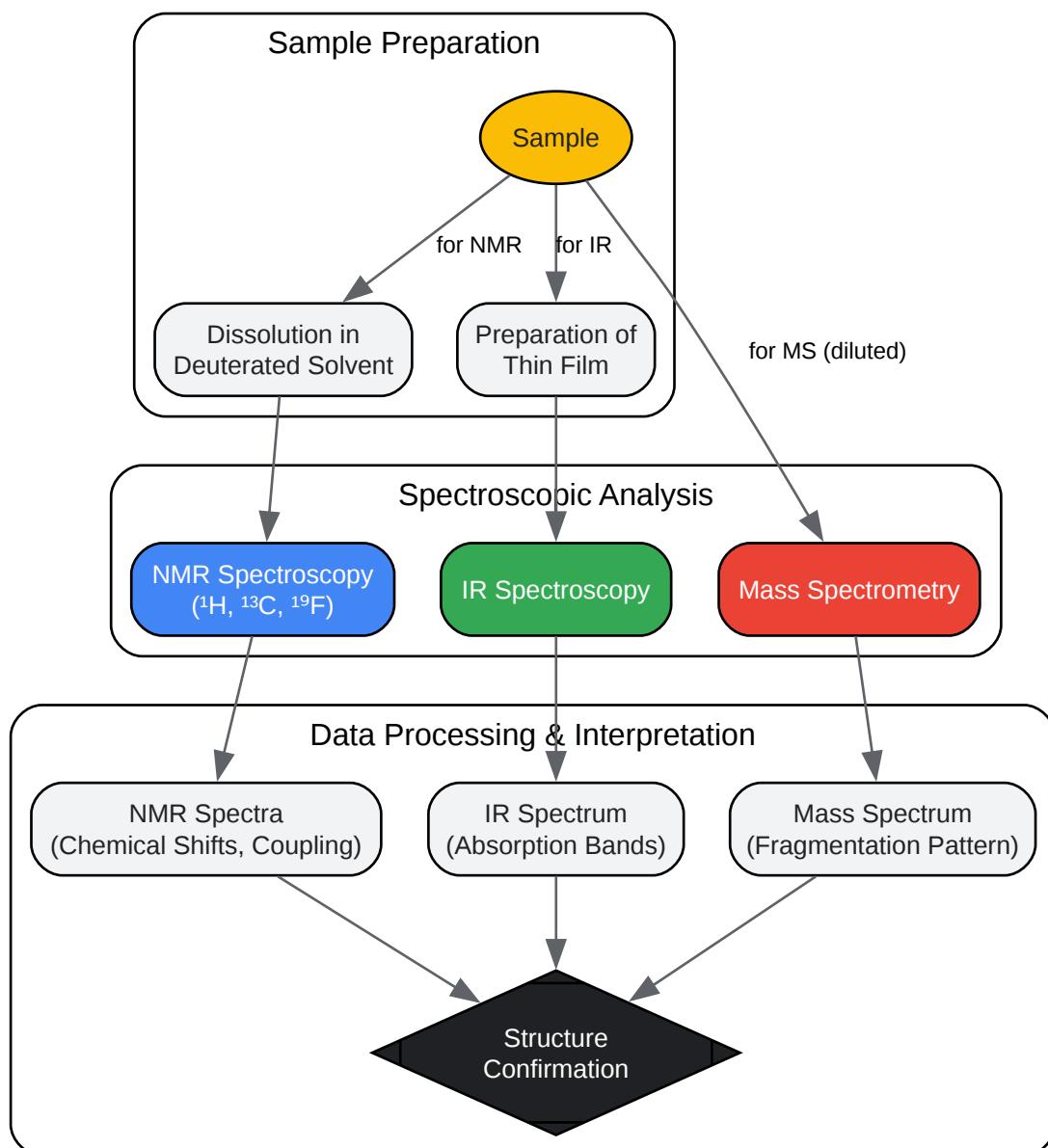
### NMR Spectroscopy ( $^1\text{H}$ , $^{13}\text{C}$ , $^{19}\text{F}$ )

- Sample Preparation: Prepare a solution of **1,1,1-Trifluoropropan-2-amine** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for  $^1\text{H}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Signal average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- $^{19}\text{F}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{19}\text{F}$  NMR spectrum.
  - Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -100 ppm).
  - Use a suitable pulse program and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ,  $\text{CFCl}_3$  for  $^{19}\text{F}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **1,1,1-Trifluoropropan-2-amine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the prepared sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.


- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1,1,1-Trifluoropropan-2-amine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Data Acquisition:
  - EI-MS: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 10 to 200.
  - ESI-MS: Operate in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **1,1,1-Trifluoropropan-2-amine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,1,1-Trifluoropropan-2-amine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128076#spectroscopic-data-nmr-ir-ms-of-1-1-1-trifluoropropan-2-amine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)